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Compound of Interest

Compound Name: Hippuryl-Lys-Val-OH

CAS No.: 315229-41-5

Cat. No.: B1336829

Get Quote

and

for Lys-N (Peptidyl-Lys metalloendopeptidase) Target Audience: Protein Chemists,
Enzymologists, Drug Discovery Scientists

Abstract & Introduction
Lys-N (EC 3.4.24.[1][2][3][4]20) is a zinc-dependent metalloendopeptidase, primarily isolated

from the maitake mushroom Grifola frondosa or produced recombinantly (e.g., in Komagataella

phaffii).[1] Unlike the serine protease Lys-C, which cleaves at the carboxyl side of lysine, Lys-N

cleaves peptide bonds on the amino (N-terminal) side of lysine residues (-Xaa-

-Lys-).[5] This unique specificity makes it an invaluable tool in proteomics for generating
complementary peptide maps to trypsin/Lys-C digests and for de novo sequencing.

To characterize the catalytic efficiency of Lys-N variants or production batches, a robust kinetic

assay is required. This protocol details the determination of Michaelis-Menten parameters (

,

) using the specific synthetic substrate Hippuryl-Lys-Val-OH (Hip-KV).[1][2][3]
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Principle of Assay
The substrate Hip-KV is hydrolyzed by Lys-N at the N-terminal side of the Lysine residue.[2][5]

This cleavage releases Hippuric Acid (HA) and the dipeptide Lys-Val. Because the spectral shift

upon cleavage is minimal in complex buffers, a discontinuous Reverse-Phase HPLC (RP-

HPLC) method is employed to separate and quantify the released Hippuric Acid at 228 nm.

Reaction Scheme:

Experimental Workflow & Logic
The following diagram illustrates the enzymatic mechanism and the experimental workflow.

Substrate:
Hip-KV

ES Complex
(Transition State)

+ Lys-N (pH 9.5)

Enzyme:
Lys-N

Products:
Hippuric Acid + Lys-Val

Hydrolysis Quantification:
RP-HPLC @ 228 nm

Quench & Inject Data Analysis:
Michaelis-Menten

Peak Area (HA)

Click to download full resolution via product page

Figure 1: Reaction mechanism and analytical workflow for Lys-N kinetics.

Materials & Equipment
Reagents

Enzyme: Lys-N (purified from G. frondosa or recombinant).[1][2][6]

Note: Ensure enzyme is free of contaminating proteases (e.g., using metal chelators to

inhibit non-metallo enzymes if working with crude extracts, though Lys-N itself is inhibited

by EDTA).

Substrate: Hippuryl-Lys-Val-OH (Hip-KV).[1][2][3][4][7]

Sourcing: Custom peptide synthesis is often required if not commercially available (purity

>95%).
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Standard: Hippuric Acid (HA) (Sigma-Aldrich or equivalent).

Buffer System:

Assay Buffer: 50 mM CHES (N-Cyclohexyl-2-aminoethanesulfonic acid), adjusted to pH

9.5 with NaOH.

Scientific Rationale: Lys-N exhibits optimal activity at pH 9.[2][3]5. CHES is the standard

buffer for this range.

Quenching Solution: 10% Trifluoroacetic acid (TFA) or 1 M HCl.

HPLC Solvents:

Mobile Phase A: 0.1% TFA in Water (Milli-Q).

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

Equipment
High-Performance Liquid Chromatography (HPLC) system with UV detector (variable

wavelength).

C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

Thermostatic water bath or heat block (set to 37°C or 55°C depending on stability

requirements; 55°C is optimal for G. frondosa Lys-N, but 37°C is standard for physiological

comparisons).

Detailed Protocol
Phase 1: Standard Curve Generation (Self-Validation)
Critical Step: To ensure accuracy, you must correlate HPLC peak area to the molar

concentration of Hippuric Acid.

Prepare a stock solution of Hippuric Acid (10 mM) in Assay Buffer.

Prepare serial dilutions: 0.1, 0.2, 0.5, 1.0, 2.0, and 5.0 mM.
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Inject 10-20 µL of each standard into the HPLC (using the method in Phase 3).

Plot Peak Area (y) vs. Concentration (x).

Calculate the extinction coefficient/conversion factor (

).

must be >0.99.

Phase 2: Kinetic Assay Setup
Perform reactions in triplicate.

Table 1: Pipetting Scheme for Kinetic Analysis

Component Blank (µL) Reaction (µL) Final Conc.

Buffer (50 mM CHES,

pH 9.5)
100 - X 100 - X -

Substrate (Hip-KV) X X 0.25 - 10 mM (Var.)

Pre-incubation (5 min

@ 37/55°C)

Enzyme (Lys-N) 0 10 ~1-10 nM (Optimized)

Buffer (Volume make-

up)
10 0 -

Total Volume 110 110

Substrate Concentration Range: To accurately determine

, use substrate concentrations ranging from

to

. Based on literature values (

mM), suggested concentrations are:
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0.25, 0.5, 1.0, 2.0, 4.0, 6.0, 8.0, 10.0 mM.

Procedure:

Mix: Combine Buffer and Substrate in 1.5 mL microcentrifuge tubes.

Equilibrate: Incubate at the chosen temperature (e.g., 37°C or 55°C) for 5 minutes.

Initiate: Add Enzyme to start the reaction. Mix by gentle pipetting (do not vortex vigorously).

Incubate: Allow reaction to proceed for a fixed time (e.g., 10-15 minutes).

Constraint: Ensure substrate conversion remains <10% to maintain initial velocity (

) conditions.

Quench: Add 20 µL of 10% TFA to stop the reaction.

Clarify: Centrifuge at 12,000 x g for 5 minutes to remove any precipitated protein.

Transfer: Move supernatant to HPLC vials.

Phase 3: HPLC Analysis
Method Parameters:

Column: C18 RP-HPLC.[2][3]

Flow Rate: 1.0 mL/min.

Detection: UV Absorbance at 228 nm.[1][2][7]

Gradient:

0-5 min: Isocratic 10% B (to elute Hippuric Acid).

5-10 min: Gradient 10%

60% B (to wash Lys-Val and uncleaved Hip-KV).
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10-15 min: Re-equilibration at 10% B.

Retention Time: Hippuric Acid typically elutes early (2-4 min) due to its polarity relative to the

peptide.

Data Analysis & Calculation
Step 1: Calculate Initial Velocity ( )
Convert the Peak Area of Hippuric Acid (

) to concentration using the standard curve slope (

):

Calculate velocity:

Step 2: Michaelis-Menten Fitting
Plot

(y-axis) versus Substrate Concentration

(x-axis). Fit the data to the Michaelis-Menten equation using non-linear regression (GraphPad
Prism, Origin, or Python):

: Maximum velocity of the enzyme.[8]

: The Michaelis constant (substrate concentration at

).

Step 3: Specific Activity Calculation
To normalize data (nkat/mg), use the enzyme concentration:

Expected Results & Troubleshooting
Literature Benchmarks (Grifola frondosa Lys-N):

: ~2.04 mM[2][3]
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: ~189.5 nkat/mg[2][3]

Optimal pH: 9.5

Inhibitors: EDTA (10 µM) or 1,10-phenanthroline (1 mM) will abolish activity (Metalloenzyme).

[2][3]

Troubleshooting Table:

Observation Possible Cause Solution

No Peak at 228 nm Enzyme inactive or inhibited.

Check for EDTA in buffers;

Lys-N is a metalloprotease.

Ensure pH is 9.5.

High Background Substrate degradation.
Prepare fresh Hip-KV stock;

store at -20°C.

Non-linear Rate Substrate depletion >10%.
Reduce incubation time or

enzyme concentration.

Peak Overlap HA co-eluting with buffer.
Adjust HPLC gradient (start

with lower % Organic).

References
Nonaka, T., et al. (1995).[6] "Characterization of a thermostable lysine-specific

metalloendopeptidase from the fruiting bodies of a Basidiomycete, Grifola frondosa." Journal

of Biochemistry, 118(5), 1014–1020.[6] [6]

Zhao, C., et al. (2020).[6] "Peptidyl-Lys metalloendopeptidase (Lys-N) purified from dry fruit

of Grifola frondosa demonstrates 'mirror' digestion property with lysyl endopeptidase (Lys-

C)."[7][9] Rapid Communications in Mass Spectrometry, 34(2), e8573.[7]

Hori, T., et al. (2001).[4] "Crystal structure of a novel metalloproteinase, lysine-specific

metalloendopeptidase, from Grifola frondosa." Journal of Biological Chemistry.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.researchgate.net/publication/264982863_Partial_purification_and_characterization_of_Lys-N_from_Grifola_frondosa_using_a_novel_specific_assay
https://agris.fao.org/search/ru?fields=%7B%22journal%22%3A%5B%22%5C%22Biocatalysis%20and%20agricultural%20biotechnology%5C%22%22%5D%7D&range=%7B%22start%22%3A2014%2C%22end%22%3A2014%7D&page=2&
https://www.researchgate.net/publication/264982863_Partial_purification_and_characterization_of_Lys-N_from_Grifola_frondosa_using_a_novel_specific_assay
https://agris.fao.org/search/ru?fields=%7B%22journal%22%3A%5B%22%5C%22Biocatalysis%20and%20agricultural%20biotechnology%5C%22%22%5D%7D&range=%7B%22start%22%3A2014%2C%22end%22%3A2014%7D&page=2&
https://d-nb.info/1324793511/34
https://d-nb.info/1324793511/34
https://d-nb.info/1324793511/34
https://d-nb.info/1324793511/34
https://pmc.ncbi.nlm.nih.gov/articles/PMC11985622/
https://pubmed.ncbi.nlm.nih.gov/31484223/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11985622/
https://www.researchgate.net/publication/390672578_Production_and_application_of_peptidyl-lys_metalloendopeptidase_advances_challenges_and_future_perspectives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1336829?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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